![molecular formula C11H14O4 B3047835 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid CAS No. 14563-39-4](/img/structure/B3047835.png)
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Overview
Description
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da . It is also known by its IUPAC name, Benzenebutanoic acid, 4-hydroxy-3-methoxy .
Molecular Structure Analysis
The molecular structure of 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid include an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da . Further details about its physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Synthesis and Evaluation as Fruit Fly Attractant
A study by Prabawati, Iskandar, and Purwo Suci (2018) investigated the synthesis of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy2-butanone, a derivative of 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid, using vanillin. This compound showed potential as a fruit fly attractant in field tests, indicating its utility in agricultural pest management (Prabawati et al., 2018).
Antimicrobial Activity
Chaudhari (2012) explored the synthesis of derivatives involving 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid and evaluated their antimicrobial activity. Some compounds demonstrated significant antimicrobial properties, highlighting the potential of these derivatives in medical and pharmaceutical applications (Chaudhari, 2012).
Continuous Flow Synthesis in Drug Development
Viviano et al. (2011) evaluated continuous flow strategies for synthesizing important 4-aryl-2-butanone derivatives, including compounds related to 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid. This research is significant for pharmaceutical manufacturing, particularly in developing efficient production methods for drugs like nabumetone (Viviano et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 4-Hydroxy-4-(4-Methoxyphenyl)butanoic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-15-10-7-8(5-6-9(10)12)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDNKUBVIXMIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600257 | |
Record name | 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid | |
CAS RN |
14563-39-4 | |
Record name | 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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